Product packaging for 9H-Carbazole, 1,3,6,8-tetrachloro-(Cat. No.:CAS No. 58910-96-6)

9H-Carbazole, 1,3,6,8-tetrachloro-

Cat. No.: B8821781
CAS No.: 58910-96-6
M. Wt: 305.0 g/mol
InChI Key: XEUQVTHGXKXLBB-UHFFFAOYSA-N
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Description

Contextualization within Carbazole (B46965) Chemistry

Carbazole is a nitrogen-containing heterocyclic pharmacophore, recognized for its drug-like properties. mdpi.com It consists of a fused ring system with a pyrrole (B145914) ring flanked by two benzene (B151609) rings. ontosight.ai This aromatic heterocyclic structure forms the backbone for a vast array of derivatives with significant applications. nih.govwikipedia.org The extended π-electron system and versatility for chemical functionalization at various sites make carbazoles a compelling scaffold for developing functional materials. rsc.orgmdpi.com

9H-Carbazole, 1,3,6,8-tetrachloro- is a specific derivative of this parent structure, with the chemical formula C12H5Cl4N. ontosight.ai In this compound, chlorine atoms are substituted for hydrogen atoms at the 1, 3, 6, and 8 positions of the carbazole ring system. ontosight.ai This substitution significantly modifies the molecule's electronic properties, reactivity, and physical characteristics compared to the unsubstituted carbazole. ontosight.ai The synthesis of 9H-Carbazole, 1,3,6,8-tetrachloro- is achieved through the chlorination of the carbazole molecule, a process requiring precise control to obtain the desired substitution pattern. ontosight.aiepa.gov

Physicochemical Properties of 9H-Carbazole, 1,3,6,8-tetrachloro-

Property Value
Molecular Formula C12H5Cl4N echemi.com
Molar Mass 304.99 g/mol
Melting Point 180 °C
Boiling Point 476.1 ± 40.0 °C (Predicted)
Density 1.659 ± 0.06 g/cm³ (Predicted)

Academic Significance of Halogenated Carbazole Derivatives

Halogenated carbazoles, including polychlorinated carbazoles (PCCZs), represent a class of compounds that have garnered considerable academic interest. nih.govwikipedia.org They are recognized as emerging organic compounds originating from both natural and anthropogenic sources and are widely distributed in the environment. nih.gov A significant portion of research focuses on their environmental persistence and toxicological effects, particularly their dioxin-like activity. nih.govnih.gov

The academic importance of halogenated carbazoles extends to materials science and medicinal chemistry. In materials science, carbazole derivatives are explored for their fluorescent properties and potential use in electronic materials such as organic light-emitting diodes (OLEDs). ontosight.airsc.org In the medical field, various carbazole derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. ontosight.ainih.gov The position of the halogen atoms on the carbazole scaffold is considered vital for the compound's biological activity. nih.gov For instance, halogen modification has been employed to create fluorescent probes for bioimaging and for photodynamic therapy. nih.gov

Research Trajectory and Importance of 9H-Carbazole, 1,3,6,8-tetrachloro-

The research trajectory of 9H-Carbazole, 1,3,6,8-tetrachloro- is primarily linked to its identity as an environmental contaminant. It has been identified as a previously unrecognized pollutant in the sediments of the Buffalo River, New York, where it was found to be the major polychlorinated planar molecule of its type at certain sites. epa.gov Studies have focused on its detection and quantification in environmental samples, highlighting its presence alongside other chlorinated compounds like dibenzofurans and fluorenes. epa.gov

The formation of polyhalogenated carbazoles (PHCs), including tetrachlorinated isomers, has been studied from a biochemical perspective. Research has shown that chloroperoxidase (CPO), an enzyme isolated from a marine fungus, can catalyze the halogenation of carbazole to produce a variety of PHCs. nih.gov These studies suggest that such enzymatic processes may contribute to the natural formation of these compounds in the environment. nih.gov While much of the research on carbazoles is broad, the specific focus on the 1,3,6,8-tetrachloro isomer often relates to its role as an environmental marker and a member of the toxicologically relevant class of polychlorinated carbazoles. nih.govwikipedia.orgepa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58910-96-6

Molecular Formula

C12H5Cl4N

Molecular Weight

305.0 g/mol

IUPAC Name

1,3,6,8-tetrachloro-9H-carbazole

InChI

InChI=1S/C12H5Cl4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H

InChI Key

XEUQVTHGXKXLBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9h Carbazole, 1,3,6,8 Tetrachloro and Its Derivatives

Direct Halogenation Strategies for 1,3,6,8-Tetrachloro-9H-Carbazole

Direct halogenation of the carbazole (B46965) nucleus is a primary route to introduce halogen atoms onto the aromatic framework. The positions and number of halogen substituents can be controlled by the choice of halogenating agent and reaction conditions.

Chlorination of 9H-Carbazole

The synthesis of 1,3,6,8-tetrachloro-9H-carbazole is achieved through the direct chlorination of 9H-carbazole. While specific literature detailing the exhaustive chlorination to the 1,3,6,8-tetrachloro derivative is not abundant, the synthesis of related chlorinated carbazoles provides insight into the likely methodologies. For instance, the synthesis of 3,6-dichloro-9H-carbazole has been reported, indicating that selective chlorination is possible. The complete chlorination to the tetrachloro- derivative would necessitate more forcing reaction conditions, likely involving a strong chlorinating agent and potentially a Lewis acid catalyst to enhance the electrophilicity of the chlorine source.

A common method for the synthesis of halogenated carbazoles involves the use of N-halosuccinimides. For example, the synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole is achieved by reacting 9-ethyl-9H-carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF). nih.gov A similar approach using N-chlorosuccinimide (NCS) would be a logical pathway to 1,3,6,8-tetrachloro-9H-carbazole. The reaction would likely proceed by dissolving 9H-carbazole in a suitable solvent, such as DMF or chloroform, followed by the portion-wise addition of at least four equivalents of NCS. The reaction may require heating to ensure complete substitution.

Starting MaterialReagentProductReference
9-Ethyl-9H-carbazoleN-Bromosuccinimide (NBS) in DMF1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole nih.gov
9H-CarbazoleN-Chlorosuccinimide (NCS)3,6-Dichloro-9H-carbazole mdpi.com

Regioselectivity and Isomer Formation in Halogenation

The electrophilic halogenation of 9H-carbazole is directed by the electron-donating nature of the nitrogen atom. The positions most activated towards electrophilic attack are the 3 and 6 positions, which are para to the nitrogen, and the 1 and 8 positions, which are ortho to the nitrogen. Consequently, direct halogenation tends to produce a mixture of isomers.

In the case of exhaustive halogenation to form a tetra-substituted product, the substitution pattern is predominantly at the 1, 3, 6, and 8 positions. This is due to the strong activation of these sites. The formation of other isomers is less likely under conditions designed for full halogenation. The synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole demonstrates this high regioselectivity, where the four bromine atoms are introduced specifically at these positions. nih.gov It is highly probable that the direct chlorination of 9H-carbazole to its tetrachloro- derivative follows the same regiochemical outcome, yielding 1,3,6,8-tetrachloro-9H-carbazole as the major product. The potential for minor isomers exists, but under optimized conditions, the 1,3,6,8-isomer is expected to be the predominant product due to the inherent electronic properties of the carbazole ring system.

Broader Synthetic Routes for Carbazole Functionalization

Beyond direct halogenation, a variety of synthetic methodologies have been developed to construct and functionalize the carbazole core. These methods offer greater control over the placement of substituents and allow for the introduction of a wider range of functional groups, which can be precursors to halogenated derivatives or can be used to tune the properties of the final molecule.

Carbazole Core Construction Methodologies (e.g., Fischer–Borsche Synthesis, Graebe–Ullmann Synthesis)

Fischer–Borsche Synthesis: The Fischer indole (B1671886) synthesis and its extension, the Borsche–Drechsel cyclization, are classical methods for constructing the carbazole skeleton. The Borsche–Drechsel cyclization involves the acid-catalyzed reaction of an arylhydrazine with cyclohexanone (B45756) to form a tetrahydrocarbazole, which can then be aromatized to the corresponding carbazole. wikipedia.org This method is particularly useful for preparing substituted carbazoles by starting with appropriately substituted arylhydrazines. researchgate.net For example, this methodology has been employed in the synthesis of various carbazole alkaloids. researchgate.net

ReactionDescriptionStarting MaterialsProductReference
Borsche-Drechsel CyclizationAcid-catalyzed cyclization followed by oxidationArylhydrazine, CyclohexanoneSubstituted Carbazole wikipedia.org

Graebe–Ullmann Synthesis: The Graebe–Ullmann synthesis is another classic method for preparing carbazoles. It involves the diazotization of an N-aryl-2-aminobiphenyl, followed by an intramolecular cyclization with the elimination of nitrogen gas. This reaction can be initiated thermally or photochemically. wikipedia.org The Graebe-Ullmann synthesis has been successfully used to prepare a variety of carbazole derivatives, including 1-nitrocarbazole, by selecting the appropriate substituted 2-aminobiphenyl (B1664054) precursor. epa.govresearchgate.net

ReactionDescriptionStarting MaterialProductReference
Graebe-Ullmann SynthesisDiazotization and intramolecular cyclizationN-aryl-2-aminobiphenylSubstituted Carbazole wikipedia.orgresearchgate.net

Reductive Cyclization Approaches (e.g., Cadogan Cyclization)

The Cadogan cyclization is a powerful and widely used method for the synthesis of carbazoles. This reaction involves the reductive cyclization of 2-nitrobiphenyls using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine. acs.orgresearchgate.net A key advantage of the Cadogan cyclization is its tolerance of a wide range of functional groups, allowing for the synthesis of highly functionalized carbazoles. acs.org The regiochemistry of the final carbazole is determined by the substitution pattern of the starting 2-nitrobiphenyl (B167123). acs.org This method has been utilized in the synthesis of various substituted carbazoles, including those with carboxylic acid groups.

ReactionDescriptionStarting MaterialReagentProductReference
Cadogan CyclizationReductive cyclization2-NitrobiphenylTriphenylphosphine or Triethyl phosphiteSubstituted Carbazole acs.orgresearchgate.net

Cross-Coupling Reactions for Substituted Carbazole Derivatives (e.g., Suzuki Coupling)

Modern cross-coupling reactions, particularly the Suzuki coupling, have become indispensable tools for the synthesis of substituted carbazoles. The Suzuki coupling involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. organic-chemistry.org

This reaction can be used in two main ways to synthesize functionalized carbazoles:

Construction of the Biphenyl (B1667301) Precursor: The Suzuki coupling is frequently used to synthesize the substituted 2-nitrobiphenyl precursors required for the Cadogan cyclization. This approach allows for the introduction of a wide variety of substituents onto the biphenyl backbone, which are then carried through to the final carbazole product.

Direct Functionalization of the Carbazole Nucleus: The Suzuki coupling can also be used to directly introduce substituents onto a pre-formed carbazole ring. This is typically achieved by first halogenating the carbazole and then using the resulting halocarbazole as the coupling partner with a suitable boronic acid. This method has been used to synthesize a variety of aryl- and heteroaryl-substituted carbazoles. rsc.org

The combination of Suzuki coupling with other synthetic methods, such as the Cadogan cyclization, provides a highly versatile and modular approach to a vast array of functionalized carbazole derivatives. thieme-connect.com

ReactionApplicationReactantsCatalystProductReference
Suzuki CouplingSynthesis of 2-nitrobiphenyl precursorArylboronic acid, 2-HalonitrobenzenePalladium catalystSubstituted 2-Nitrobiphenyl
Suzuki CouplingDirect functionalization of carbazoleHalocarbazole, Arylboronic acidPalladium catalystAryl-substituted Carbazole rsc.org

Palladium-Catalyzed N-Arylation and Oxidative Ring Fusion

Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex carbazole structures. One-pot procedures involving palladium-catalyzed N-arylation followed by oxidative C-C bond formation provide an efficient route to functionalized carbazoles. rsc.org

The general process begins with the N-arylation of a carbazole precursor with an aryl halide or triflate, catalyzed by a palladium complex. rsc.orgnih.gov This is followed by an intramolecular oxidative coupling, which can also be promoted by a palladium catalyst, to achieve ring fusion and create more extended, rigid structures. rsc.org For a substrate like 9H-Carbazole, 1,3,6,8-tetrachloro-, the N-arylation would occur at the nitrogen atom (position 9). The success of these reactions often depends on the choice of a suitable bulky biaryl phosphine (B1218219) ligand, which is crucial for achieving high selectivity and yields. nih.gov While this methodology is broadly applicable, the presence of four electron-withdrawing chlorine atoms on the carbazole core would significantly influence its electronic properties and reactivity in these transformations.

Polymerization and Oligomerization of Carbazole Monomers

The polymerization of carbazole monomers is a key method for producing electroactive and photoactive polymers with applications in organic electronics. mdpi.com The connectivity of the monomer units and the nature of substituents on the carbazole ring dictate the properties of the resulting polymer. mdpi.comresearchgate.net However, the polymerization of 1,3,6,8-tetrachlorocarbazole is challenging due to the electronic effects of the chloro-substituents.

Chemical Polymerization Techniques (e.g., Oxidative Polymerization using Ferric Chloride, Ammonium (B1175870) Persulphate)

Chemical oxidative polymerization is a common method for synthesizing polycarbazoles. mdpi.com This technique typically employs strong oxidizing agents like ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) to initiate the polymerization process. mdpi.com The proposed mechanism involves the oxidation of the carbazole monomer to form a radical cation. mdpi.comresearchgate.net Two of these radical cations then couple to form a dicarbazyl dimer, which undergoes further oxidation and coupling to propagate the polymer chain. mdpi.com

A critical requirement for this process is that the monomer must have a sufficiently high electron density to be oxidized. mdpi.com Strong electron-withdrawing substituents, such as the four chlorine atoms in 1,3,6,8-tetrachlorocarbazole, significantly decrease the electron density of the carbazole ring system. This deactivation makes the initial single-electron transfer to form the radical cation much more difficult, thereby inhibiting or preventing oxidative polymerization with common chemical oxidants. mdpi.com

Table 1: Common Oxidizing Agents for Carbazole Polymerization

Oxidizing AgentFormulaTypical Application
Ferric ChlorideFeCl₃Chemical oxidative polymerization of carbazoles. mdpi.com
Ammonium Persulfate(NH₄)₂S₂O₈Chemical oxidative polymerization of carbazoles. mdpi.com
Potassium DichromateK₂Cr₂O₇An alternative oxidizing agent for chemical polymerization. mdpi.com

Electrochemical Polymerization for Thin Film Formation

Electrochemical polymerization, or electropolymerization, is an alternative method that allows for the direct synthesis of conductive polymer films on an electrode surface. mdpi.comfrontiersin.org The process is initiated by the anodic oxidation of the carbazole monomer in an electrolyte solution, leading to the formation of radical cations. frontiersin.orgresearchgate.net These reactive species then couple, similar to the chemical polymerization mechanism, to form oligomers and eventually a polymer film that deposits onto the electrode. frontiersin.org

This technique offers excellent control over film thickness and morphology. frontiersin.org However, the electropolymerization of 1,3,6,8-tetrachlorocarbazole would be challenging. The electron-withdrawing chlorine atoms increase the oxidation potential of the monomer, meaning a higher voltage would be required to initiate the polymerization. This can lead to side reactions or degradation of the solvent or electrolyte. While N-substitution with alkyl chains has been shown to influence the electropolymerization behavior of carbazoles, the strong deactivating effect of four chloro groups on the aromatic core presents a more significant barrier. frontiersin.org

Synthesis of Polycarbazole and Conjugated Polymer Derivatives

Beyond direct oxidative methods, conjugated polycarbazole derivatives can be synthesized via palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Methods like Suzuki and Sonogashira polycondensation are used to link bifunctional carbazole monomers with other comonomers. mdpi.com This approach allows for the precise design of the polymer backbone, incorporating various π-conjugated spacers to tune the material's electronic and optical properties. mdpi.comresearchgate.net

For a monomer like 1,3,6,8-tetrachlorocarbazole, this strategy would likely involve first converting it into a bifunctional monomer, for example, by introducing boronic ester or halogen functionalities at the remaining active positions (e.g., 2,7-positions). This functionalized tetrachloro-carbazole monomer could then be copolymerized with other aromatic units. This synthetic route bypasses the difficult oxidative polymerization and enables the creation of well-defined conjugated polymers containing the tetrachloro-carbazole moiety. mdpi.com

Regiochemical Control in Carbazole Polymerization (e.g., 3,6- vs. 2,7-positions)

The regiochemistry of the linkage between monomer units profoundly impacts the properties of the resulting polycarbazole. mdpi.comresearchgate.net The most common linkages occur between the 3,6-positions or the 2,7-positions of the carbazole ring. mdpi.com

3,6-Linkage : This linkage often results in polymers with stable oxidized states, making them suitable for electrochemical applications. researchgate.net

2,7-Linkage : This linkage typically leads to polymers with a greater effective conjugation length, resulting in materials with strong blue-light fluorescence. researchgate.net

The efficiency of conjugation generally follows the order of 2,7- > 1,8- > 3,6-carbazolylene. mdpi.com In the case of 1,3,6,8-tetrachlorocarbazole, the 1, 3, 6, and 8 positions are blocked by chlorine atoms. Therefore, any potential polymerization or polycondensation would be directed to the 2,7- and/or 4,5-positions. The steric hindrance from the adjacent chlorine atoms at the 1- and 8-positions would heavily influence the feasibility and outcome of coupling at these sites. Controlling this regiochemistry would be essential for synthesizing functional materials from this highly substituted carbazole monomer.

Advanced Materials Science and Engineering Applications of Carbazole Based Compounds

Organic Electronics and Optoelectronic Device Development

Carbazole (B46965) derivatives are integral to the advancement of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.commdpi.com The substitution of four chlorine atoms onto the carbazole backbone in 9H-Carbazole, 1,3,6,8-tetrachloro- drastically alters the molecule's electron density and, consequently, its chemical and physical properties. ontosight.ai This modification is pivotal for its application in various layers of optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials are widely employed in OLEDs due to their versatile roles as emitters, host materials, and charge-transporting layers. mdpi.commedchemexpress.com The specific substitution pattern in 1,3,6,8-tetrachloro-9H-carbazole suggests its potential utility in several key aspects of OLED technology.

The fluorescent properties of carbazole derivatives make them suitable for use as emitter materials in OLEDs. ontosight.ai The emission color of these materials can be precisely tuned through chemical functionalization. By introducing different donor or acceptor groups to the carbazole core, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be adjusted, thereby changing the bandgap and the resulting emission wavelength. mdpi.com

In the case of 9H-Carbazole, 1,3,6,8-tetrachloro-, the four electron-withdrawing chlorine atoms are expected to lower both the HOMO and LUMO energy levels, potentially leading to deep-blue emission. Research on other carbazole derivatives has shown that the strategic placement of substituents can yield emitters spanning the visible spectrum. ub.edu While specific luminescence data for 1,3,6,8-tetrachloro-9H-carbazole is not extensively detailed in available research, the principle of tuning luminescence through halogenation is a well-established strategy in the design of new organic emitters.

Table 1: Comparison of Photophysical Properties of Substituted Carbazole Derivatives

Compound Substitution Pattern Emission Type Reported Application
9H-Carbazole Unsubstituted Fluorescence Core structure for functional materials mdpi.com
1,3,6,8-tetramethyl-carbazole Electron-donating methyl groups Fluorescence TADF Emitter Precursor nih.govnih.gov
3-(phenylethynyl)-9H-carbazole derivatives Aryl and alkyl groups Deep-blue fluorescence Emitter in OLEDs ub.edu

This table is generated based on data from multiple sources to illustrate the effect of substitution on carbazole properties.

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. A critical requirement for the host is that its triplet energy level must be higher than that of the guest to ensure efficient energy transfer and prevent back-transfer. nih.govrsc.org Carbazole derivatives are excellent candidates for host materials due to their typically high triplet energies. rsc.org

Substitution at the 1, 3, 6, and 8 positions of the carbazole core is a key strategy for tuning its properties as a host material. nih.gov The introduction of bulky groups can increase the glass transition temperature, leading to more morphologically stable thin films. rsc.org For 9H-Carbazole, 1,3,6,8-tetrachloro-, the chlorine atoms would significantly modify the electronic properties. While specific triplet energy data for this compound is scarce, related studies on other substituted carbazoles show that such modifications can raise the triplet energy, making them suitable hosts for high-energy (blue) phosphorescent emitters. rsc.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. TADF materials require a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org This is often achieved in donor-acceptor molecules where the HOMO and LUMO are spatially separated. rsc.org

Carbazole is a popular electron donor used in TADF emitters. nih.govnih.gov To achieve a small ΔEST, a significant steric hindrance between the carbazole (donor) and the acceptor unit is often required to create a highly twisted structure. nih.govresearchgate.net Research on 1,3,6,8-tetramethyl-carbazole has shown that substitutions at the 1 and 8 positions provide the necessary steric bulk to enhance the twist angle, leading to highly efficient TADF emitters. nih.govresearchgate.net By analogy, the chlorine atoms in 1,3,6,8-tetrachloro-9H-carbazole at these same positions would also increase steric hindrance, suggesting its potential as a building block for advanced TADF emitters.

Table 2: Key Parameters for TADF Emitter Design with Carbazole Derivatives

Feature Requirement for Efficient TADF Role of 1,3,6,8-Substitution Reference
HOMO/LUMO Separation Spatial separation of frontier molecular orbitals Donor (carbazole) and acceptor moieties are twisted rsc.org
Singlet-Triplet Energy Gap (ΔEST) Minimized to facilitate reverse intersystem crossing (RISC) Steric hindrance from substituents at positions 1 and 8 increases the twist angle, reducing ΔEST nih.govnih.gov

| Quantum Efficiency | High external quantum efficiency (EQE) | Optimized molecular twist leads to higher EQE | researchgate.net |

This table outlines the design principles for TADF emitters and the role of substitution, supported by findings on related carbazole compounds.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based compounds are extensively used in organic solar cells due to their excellent hole-transporting properties, thermal stability, and tunable energy levels. mdpi.comnih.gov These characteristics are vital for the efficient generation and extraction of charge carriers in photovoltaic devices.

In both OPVs and DSSCs, the hole-transporting layer (HTL) plays a crucial role in extracting holes from the active layer and transporting them to the anode while blocking electrons. nih.gov An ideal HTM should have high hole mobility and an appropriate HOMO level that aligns with the energy level of the donor material or dye to ensure efficient charge extraction. nih.gov

Carbazole derivatives are renowned for their high hole mobility and adaptable electronic properties, making them particularly suitable as HTMs. nih.gov The electron-rich carbazole core facilitates hole transport, and functionalization allows for the fine-tuning of energy levels to match different device architectures. mdpi.comnih.gov Two carbazole-based HTMs, when tested in solid-state DSSCs and perovskite solar cells, demonstrated power conversion efficiencies comparable or superior to the state-of-the-art HTM Spiro-OMeTAD. nih.govcapes.gov.br The introduction of electron-withdrawing chlorine atoms in 9H-Carbazole, 1,3,6,8-tetrachloro- would lower its HOMO energy level. This could be advantageous for applications in solar cells that utilize high-power-conversion-efficiency perovskite absorbers, which often require HTMs with deeper HOMO levels for better energy level alignment and improved device stability.

Donor-π-Acceptor (D-π-A) Sensitizers for Energy Conversion

Carbazole and its derivatives are frequently employed as the electron donor (D) component in D-π-A organic dyes for dye-sensitized solar cells (DSSCs) due to their excellent electron-donating capabilities. epa.govresearchgate.net The general structure involves linking the carbazole donor to an acceptor (A) unit through a π-conjugated bridge, facilitating intramolecular charge transfer upon photoexcitation. dergipark.org.tr The performance of these sensitizers can be fine-tuned by modifying the carbazole core. epa.gov

However, a review of current literature reveals no specific studies where 9H-Carbazole, 1,3,6,8-tetrachloro- is used as the primary donor in D-π-A sensitizers. Research in this area tends to focus on other substituted carbazoles, such as those with bromo or phenyl groups, to enhance performance and stability. epa.gov The extensive chlorination on the carbazole ring in 9H-Carbazole, 1,3,6,8-tetrachloro- would significantly alter its electronic properties, but its potential as a D-π-A sensitizer (B1316253) has not been explored in available research.

Organic Field-Effect Transistors (OFETs) and Electrochromic Devices (ECDs)

The excellent charge transport properties of carbazole derivatives make them suitable for use in the active layer of OFETs. tcichemicals.com Similarly, the ability of carbazole-containing polymers to undergo reversible color changes upon electrochemical oxidation and reduction makes them promising materials for ECDs. echemi.comstenutz.eu

Despite the general utility of carbazoles in these devices, there is no specific research demonstrating the use of 9H-Carbazole, 1,3,6,8-tetrachloro- in the fabrication of OFETs or ECDs. The development of functional polymers for these applications often involves the polymerization of carbazole monomers, but 1,3,6,8-tetrachloro-9H-carbazole has not been reported as a monomer in these syntheses.

Photoconductive and Charge-Transporting Systems

Carbazole-based materials are well-known for their photoconductive and charge-transporting properties, which are fundamental to their application in organic electronics. Poly(N-vinylcarbazole) (PVK) is a classic example of a photoconductive polymer. The charge transport characteristics can be influenced by the substitution pattern on the carbazole ring.

There is a lack of specific data on the photoconductive and charge-transporting properties of 9H-Carbazole, 1,3,6,8-tetrachloro-. While it is used in laboratory research in organic synthesis and materials science, its specific performance in these systems has not been characterized in the available literature.

Polymer Chemistry and High-Performance Polymeric Materials

Conductive Polymers for Advanced Electronic Components

Conducting polymers derived from carbazole are integral to the development of various electronic components. These polymers are typically synthesized through the polymerization of functionalized carbazole monomers. researchgate.net The connectivity between carbazole units (e.g., 3,6-linked, 2,7-linked) significantly impacts the electronic properties of the resulting polymer. researchgate.net

No studies have been found that report the polymerization of 9H-Carbazole, 1,3,6,8-tetrachloro- to form a conductive polymer. The reactivity of the chlorinated positions and the properties of the resulting polymer remain unexplored territory in polymer chemistry.

Conjugated Microporous Polymers (CMPs) for Tunable Properties

CMPs are a class of porous organic materials that combine extended π-conjugation with permanent microporosity, making them suitable for applications in gas storage, catalysis, and sensing. nih.govmagtech.com.cn The properties of CMPs can be tuned by selecting appropriate building blocks.

While carbazole-containing monomers are used in the synthesis of CMPs, there is no evidence in the literature of 9H-Carbazole, 1,3,6,8-tetrachloro- being utilized as a building block for these materials.

Covalent Organic Frameworks (COFs) Utilizing Carbazole Ligands for Structural Scaffolding

COFs are crystalline porous polymers with ordered structures, constructed from organic building units. nih.gov Carbazole-based ligands are employed in the design of COFs for applications such as sensing and catalysis.

The design of COFs relies on the specific geometry and functional groups of the building blocks. A search of the relevant literature did not yield any examples of COFs constructed using 9H-Carbazole, 1,3,6,8-tetrachloro- as a ligand or structural component.

Integration into Advanced Polymer Architectures

The functionalization of polymers with specific chemical moieties is a powerful strategy for tailoring their properties for advanced applications. While the direct integration of 1,3,6,8-tetrachloro-9H-carbazole into polymer backbones is a specialized area of research, the broader principles of incorporating carbazole derivatives offer insight into the potential of this highly chlorinated compound. The nitrogen atom of the carbazole ring provides a reactive site for attachment to polymer chains, either as a pendant group or as an integral part of the main chain. This incorporation can impart desirable characteristics such as increased thermal stability, altered solubility, and novel electronic properties.

Framework Materials for Gas Storage and Catalysis

Porous crystalline materials, such as metal-organic frameworks (MOFs), have garnered significant attention for their potential in gas storage and catalysis. mdpi.combohrium.com The performance of these materials is highly dependent on the nature of the organic linkers used in their synthesis.

The high porosity and tunable nature of MOFs make them promising materials for gas storage, particularly for methane (B114726), a primary component of natural gas. berkeley.eduescholarship.org The working capacity of a MOF for methane storage is a critical parameter, representing the amount of methane that can be delivered under practical operating pressures. berkeley.eduescholarship.org Research into various MOFs has demonstrated that both high surface area and optimized pore environments are crucial for achieving high methane uptake. berkeley.eduescholarship.org While specific data on MOFs derived from 1,3,6,8-tetrachloro-9H-carbazole is not extensively reported, the principles of MOF design suggest that the presence of chlorine atoms could enhance methane adsorption through favorable interactions.

Table 1: Methane Storage Properties of Select Metal-Organic Frameworks

MOF MaterialVolumetric Working Capacity (cm³/cm³)Pressure Range (bar)Temperature (K)
MOF-9052035-80298
HKUST-12005-80298
UTSA-221465-65298

This table presents data for benchmark MOFs to illustrate the performance metrics used in the field. Data for MOFs specifically using 1,3,6,8-tetrachloro-9H-carbazole as a ligand is not currently available.

The semiconductor-like properties of some MOFs enable them to act as photocatalysts, harnessing light energy to drive chemical reactions. kyushu-u.ac.jpbucea.edu.cn This has significant implications for both the synthesis of valuable organic compounds and the degradation of harmful pollutants. bucea.edu.cnccspublishing.org.cn

A key mechanism in photocatalysis is the generation of reactive oxygen species (ROS) upon illumination. nih.govrsc.orgmdpi.com When a photocatalytic MOF absorbs light, it can generate electron-hole pairs. mdpi.com These charge carriers can then react with surrounding molecules, such as water and oxygen, to produce highly reactive species like superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). nih.govmdpi.com The efficiency of ROS generation is a critical factor in the photocatalytic activity of the material. rsc.orgdntb.gov.ua The electronic structure of the organic linker plays a crucial role in the light absorption and charge separation processes. mdpi.com

The ROS generated by photocatalytic MOFs can be harnessed to break down a wide range of organic pollutants present in water and air. kyushu-u.ac.jpnih.gov These highly reactive species can oxidize complex organic molecules into simpler, less harmful substances. bucea.edu.cn This technology has shown promise for the degradation of dyes, pesticides, and other industrial contaminants. kyushu-u.ac.jpccspublishing.org.cn

Furthermore, the catalytic properties of MOFs are being explored for the decomposition of chemical warfare agents (CWAs). mdpi.combiomedres.uswpmucdn.comnih.gov Certain MOFs, particularly those based on zirconium, have demonstrated the ability to rapidly hydrolyze and detoxify nerve agent simulants and actual agents. mdpi.comwpmucdn.com The porous structure of MOFs allows for the efficient adsorption of CWA molecules, bringing them into close proximity with the catalytically active sites. mdpi.combiomedres.us While research has focused on specific MOF families like UiO-66 and NU-1000, the incorporation of functionalized ligands, potentially including halogenated carbazoles, could offer a route to further enhance the efficacy of these materials for CWA decomposition. wpmucdn.comnih.gov

Photocatalytic Applications for Organic Synthesis and Environmental Remediation

Chemical Sensing and Detection Technologies

The field of chemical sensing has seen significant advancements through the development of novel materials that can detect specific chemical species with high sensitivity and selectivity. Among these materials, organic fluorescent compounds have gained prominence due to their operational simplicity, cost-effectiveness, and the potential for real-time, non-invasive measurements. Carbazole and its derivatives are a particularly important class of fluorophores that are extensively utilized in the design of chemical sensors. Their rigid, planar structure and excellent photophysical properties, including high fluorescence quantum yields and the ease of functionalization, make them ideal candidates for building sophisticated sensing platforms.

The core principle behind a carbazole-based fluorescent sensor is the change in its fluorescence properties upon interaction with a target analyte. This change can manifest as an increase in fluorescence intensity ("turn-on" response), a decrease in intensity (quenching or "turn-off" response), or a shift in the emission wavelength. These responses are typically triggered by specific interactions between the carbazole scaffold or its functional groups and the analyte, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), aggregation-induced emission (AIE), or the formation of new chemical bonds. The versatility of carbazole chemistry allows for the rational design of probes tailored for the detection of a wide array of analytes, including metal ions, anions, and neutral small molecules.

Fluorescent Probes for Specific Analyte Detection

While a wide variety of carbazole derivatives have been successfully developed as fluorescent probes, the specific compound 9H-Carbazole, 1,3,6,8-tetrachloro- has not yet been reported in the scientific literature as a fluorescent sensor for analyte detection. However, by examining the well-established structure-property relationships of other halogenated carbazoles and the general principles of carbazole-based sensor design, we can infer its potential in this application.

The introduction of halogen atoms onto the carbazole core is known to significantly influence its photophysical properties, primarily through the "heavy atom effect." acs.org This effect generally promotes intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. While this might seem detrimental for a fluorescent probe, this property can be strategically exploited. For instance, a quenched fluorophore can be designed to "turn on" in the presence of an analyte that disrupts the heavy atom effect. Conversely, the inherent fluorescence of a less-halogenated carbazole can be quenched by an analyte.

The substitution pattern of the halogens also plays a crucial role. The 1, 3, 6, and 8 positions of the carbazole ring are electronically significant. Electron-withdrawing substituents at these positions can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. For 9H-Carbazole, 1,3,6,8-tetrachloro- , the four chlorine atoms would significantly alter the electronic landscape of the carbazole core compared to the parent compound.

The development of a fluorescent probe based on 9H-Carbazole, 1,3,6,8-tetrachloro- would likely involve further functionalization at the 9-position (the nitrogen atom). This position is a common site for introducing a receptor unit—a chemical moiety designed to selectively bind to the target analyte. The choice of receptor determines the probe's selectivity. For example, a crown ether could be attached to detect specific metal ions, or a urea/thiourea group could be introduced to bind anions through hydrogen bonding.

Research Findings on Analogous Carbazole-Based Fluorescent Probes

To illustrate the potential of halogenated carbazoles in sensing, we can look at the research on related compounds. For example, carbazole derivatives have been designed as "turn-on" fluorescent sensors for anions like fluoride (B91410). In some cases, the interaction with the anion can rigidify the molecular structure, leading to enhanced fluorescence emission. nih.gov In other studies, the introduction of a bromine atom has been shown to improve the sensing ability for fluoride ions, demonstrating that the heavy atom effect can be beneficial for sensor performance. rsc.org

The following table summarizes the photophysical properties of some carbazole derivatives to provide context for how substitutions affect their fluorescence.

Compound NameSubstitutionExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)Reference
9H-CarbazoleNone293, 324, 337349, 3640.42
3,6-Dibromo-9H-carbazole3,6-Dibromo~350~370, 388~0.1
1-Hydroxycarbazole1-Hydroxy340-- nih.gov
2,3,6,7-Tetrachlorocarbazole2,3,6,7-Tetrachloro--- nih.gov

Data for 9H-Carbazole and its dibromo derivative are representative values from general literature. Data for 1-hydroxycarbazole and 2,3,6,7-tetrachlorocarbazole are mentioned in the context of sensing and toxicity studies, respectively, with specific photophysical data not fully detailed in the provided search results.

The design of a sensor using 9H-Carbazole, 1,3,6,8-tetrachloro- would need to consider the interplay between the electron-withdrawing nature of the four chlorine atoms and the potential for specific interactions with an analyte. The strong inductive effect of the chlorine atoms would likely red-shift the absorption and emission spectra compared to unsubstituted carbazole. The key to creating a functional probe would be the attachment of a suitable recognition moiety that, upon binding to an analyte, modulates the photophysical properties of the tetrachlorocarbazole core.

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Techniques for Structural Elucidation and Analysis

A variety of spectroscopic methods are employed to characterize 1,3,6,8-tetrachloro-9H-carbazole.

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules. ipb.pt

¹H NMR: In the ¹H NMR spectrum of the parent carbazole (B46965), specific proton signals can be observed. chemicalbook.com For 1,3,6,8-tetrachloro-9H-carbazole, the substitution of hydrogen atoms with chlorine at the 1, 3, 6, and 8 positions leads to a simplified spectrum. The remaining protons at the 2, 4, 5, and 7 positions, along with the N-H proton, would exhibit characteristic chemical shifts influenced by the electron-withdrawing chlorine atoms.

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. pressbooks.publibretexts.org The spectrum of 1,3,6,8-tetrachloro-9H-carbazole is expected to show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, carbons C1/C8, C3/C6, C2/C7, and C4/C5, as well as the carbons of the central ring, would be equivalent, resulting in a specific number of signals. The presence of electronegative chlorine atoms generally causes a downfield shift for the attached carbons. libretexts.orgudel.edu The chemical shifts in ¹³C NMR are spread over a much wider range (up to 220 ppm) compared to ¹H NMR, which often allows for the clear distinction of individual carbon signals. libretexts.org

Table 1: Predicted NMR Data for 1,3,6,8-tetrachloro-9H-carbazole

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹HSignals for H-2, H-4, H-5, H-7, and N-H-
¹³CSignals for C-1/8, C-2/7, C-3/6, C-4/5, and central carbonsSinglets (in decoupled spectra)

This table is predictive and actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. In the IR spectrum of carbazole derivatives, characteristic absorption bands are observed. For 1,3,6,8-tetrachloro-9H-carbazole, the spectrum would be expected to show:

N-H Stretching: A characteristic band for the N-H group. researchgate.net

C-H Stretching: Bands corresponding to the aromatic C-H bonds. researchgate.net

C=C Stretching: Absorptions from the aromatic carbon-carbon double bonds. researchgate.net

C-N Stretching: A band associated with the stretching vibration of the C-N-C group in the carbazole ring. researchgate.net

C-Cl Stretching: Vibrations corresponding to the carbon-chlorine bonds.

Table 2: Expected IR Absorption Bands for 1,3,6,8-tetrachloro-9H-carbazole

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch~3450
Aromatic C-H Stretch>3000
C=C Stretch (Aromatic)~1600
C-N-C Stretch~1500
C-Cl Stretch(Specific to the molecule)

This table provides general ranges and specific values can vary.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying individual compounds within a mixture. epa.govmdpi.combiomedpharmajournal.org In the context of halogenated carbazoles, GC-MS is essential for the analysis of different congeners, which are chemical compounds related to each other by a common structure but differing in the number and position of halogen atoms. epa.gov

High-resolution GC coupled with a mass spectrometer allows for the determination of the concentration of each individual polychlorinated biphenyl (B1667301) (PCB) congener in a sample. epa.gov This congener-specific analysis is crucial as the environmental fate and toxicity of halogenated compounds are highly dependent on their specific structure. epa.gov Methods have been developed for the analysis of carbazole and various halogenated carbazoles in environmental and biological samples, such as human serum and soil, demonstrating the utility of GC-MS/MS for sensitive and accurate quantification. nih.govnih.gov

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. msu.eduuu.nl The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher one. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule. masterorganicchemistry.com

For carbazole derivatives, the introduction of substituents can significantly affect their photophysical properties. kobe-u.ac.jpresearchgate.net The UV-Vis spectrum of 1,3,6,8-tetrachloro-9H-carbazole would show absorption bands characteristic of the carbazole chromophore, with potential shifts due to the chloro substituents. researchgate.netresearchgate.net These studies are important for understanding the electronic structure and for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). ontosight.ai

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are instrumental in complementing experimental data and providing a deeper understanding of molecular properties. numberanalytics.comarxiv.orgwikipedia.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. taylorfrancis.comsemanticscholar.org DFT calculations can provide valuable information about:

Molecular Geometry: Predicting the three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Reactivity Descriptors: Determining parameters like electronegativity, hardness, and softness to predict how a molecule will interact with other chemical species. taylorfrancis.com

For 1,3,6,8-tetrachloro-9H-carbazole, DFT studies can elucidate the influence of the four chlorine atoms on the electronic distribution and reactivity of the carbazole core. researchgate.net These theoretical investigations are vital for designing new materials with specific electronic and photophysical properties.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's ability to donate or accept electrons in chemical reactions. numberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For 9H-Carbazole, 1,3,6,8-tetrachloro-, FMO analysis reveals how the addition of four electron-withdrawing chlorine atoms to the carbazole core significantly influences its electronic properties. These chlorine atoms are expected to lower both the HOMO and LUMO energy levels. A lower HOMO energy indicates a reduced ability to donate electrons, while a lower LUMO energy suggests an enhanced ability to accept electrons. This makes the tetrachlorinated carbazole a better electron acceptor compared to the parent carbazole molecule.

The distribution of the HOMO and LUMO across the molecule provides further insight. In carbazole derivatives, the HOMO is typically localized on the carbazole ring system, particularly the nitrogen atom and the fused benzene (B151609) rings. The LUMO is also generally distributed over the aromatic system. The precise localization on 9H-Carbazole, 1,3,6,8-tetrachloro- would determine the most likely sites for electrophilic and nucleophilic attack.

Orbital Conceptual Significance Influence of Tetrachloro-Substitution
HOMO Highest Occupied Molecular Orbital; relates to electron-donating ability. libretexts.orgEnergy is lowered, reducing electron-donating capacity.
LUMO Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. libretexts.orgEnergy is lowered, enhancing electron-accepting capacity.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. numberanalytics.comThe gap is altered, influencing the overall reactivity profile of the molecule.

Natural Bond Orbital (NBO) Analysis for Stabilization Energy Contributions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bond orbitals. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify delocalization effects and stabilization energies. uni-muenchen.dewisc.edu

In 9H-Carbazole, 1,3,6,8-tetrachloro-, NBO analysis can elucidate the stabilizing interactions arising from electron delocalization. A key aspect to investigate is the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent carbon-carbon and carbon-chlorine bonds. The strong electron-withdrawing nature of the chlorine atoms creates highly polarized C-Cl bonds and influential antibonding orbitals (σ*).

Donor NBO Acceptor NBO Type of Interaction Significance
Nitrogen Lone Pair (n)π* (aromatic rings)n → πContributes significantly to the aromatic stabilization and electronic structure.
C-C σ bondsσ (C-Cl)σ → σHyperconjugative interactions that stabilize the molecule.
C-H σ bondsσ (C-Cl)σ → σ*Hyperconjugative interactions influencing the electron distribution.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For 9H-Carbazole, 1,3,6,8-tetrachloro-, the MEP map is expected to show a significant influence from the four chlorine atoms. These electronegative atoms will draw electron density away from the carbazole ring, leading to a more positive potential across the carbon framework compared to unsubstituted carbazole. The regions around the chlorine atoms and the nitrogen atom are of particular interest.

The nitrogen atom, with its lone pair, would typically be a site of negative potential. However, its involvement in the aromatic system and the inductive effect of the nearby chlorine atoms might modulate this. The most negative potential is likely to be located around the chlorine atoms, making them potential sites for interactions with electrophiles or Lewis acids. Conversely, the hydrogen atom attached to the nitrogen (N-H) and the aromatic protons will likely exhibit a positive electrostatic potential, marking them as sites for nucleophilic interaction.

Molecular Region Expected Electrostatic Potential Predicted Reactivity
Around Chlorine AtomsNegative (Red/Yellow)Potential sites for electrophilic interaction. researchgate.net
Nitrogen AtomModerately Negative to NeutralReactivity influenced by aromaticity and inductive effects.
Aromatic ProtonsPositive (Blue)Susceptible to nucleophilic attack.
N-H ProtonPositive (Blue)A primary site for deprotonation or hydrogen bonding.

In Silico Modeling of Molecular Interactions and Structural Conformations

In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, allows for the study of how a molecule like 9H-Carbazole, 1,3,6,8-tetrachloro- interacts with other molecules, including biological macromolecules like proteins or DNA. nih.govnih.gov These methods are crucial in fields like drug discovery and materials science. ontosight.ainih.gov

Molecular docking simulations could predict the preferred binding orientation of 9H-Carbazole, 1,3,6,8-tetrachloro- within the active site of a target protein. nih.gov The planarity of the carbazole ring system, combined with the steric bulk and electronic influence of the chlorine atoms, would be critical factors in determining the binding mode. The interactions could involve π-π stacking with aromatic amino acid residues, halogen bonding (interactions involving the chlorine atoms), and hydrogen bonding via the N-H group.

Environmental Distribution, Fate, and Remediation Research

Occurrence and Spatiotemporal Trends in Environmental Matrices

Research into polyhalogenated carbazoles (PHCZs), including 9H-Carbazole, 1,3,6,8-tetrachloro-, has identified these compounds in various environmental compartments, highlighting their distribution and persistence.

Polyhalogenated carbazoles have been identified as micropollutants in the sediments of major aquatic systems, which act as sinks and historical records of contamination. uic.edu

Great Lakes: Studies of the Great Lakes have been pivotal in identifying the presence of PHCZs. Researchers have mapped the locations of thousands of tons of these compounds in the sediments of Lakes Michigan, Superior, and Huron. eurekalert.org Analysis of sediment cores from Lake Michigan revealed the presence of 15 novel PHCZs, including various polybrominated and mixed halogenated (bromine, chlorine, iodine) carbazoles. nih.gov While many of these are naturally occurring, those deposited in more recent decades are likely from man-made sources. eurekalert.org Specifically, 1,3,6,8-tetrachlorocarbazole has been identified as a transformation product of 3,6-dichlorocarbazole (B1220011) during water chlorination processes, indicating its potential to enter and persist in these aquatic environments. acs.org The concentration profiles of PHCZs in sediment cores show varying patterns, with some peaking in layers corresponding to the early-to-mid 20th century, while others show increases in more recently deposited sediments since the 1980s. uic.edunih.gov

Buffalo River: The Buffalo River, an Area of Concern within the Great Lakes region, has been subject to pollution from inactive hazardous waste sites. epa.gov Sediments in the river have been analyzed for a range of pollutants, including chlorinated aromatic hydrocarbons. epa.govny.gov While initial studies focused on legacy contaminants like PCBs and pesticides, the understanding of PHCZs as byproducts of industrial chemical processes suggests their likely presence in such historically industrialized waterways. uic.eduepa.gov

The table below summarizes findings on halogenated carbazoles in the Great Lakes region.

LocationCompound TypeKey FindingsReference(s)
Great Lakes (Michigan, Superior, Huron) Polyhalogenated Carbazoles (PHCZs)Estimated 3,000 tons present in sediments. A distinction is made between naturally occurring (pre-1900 layers) and anthropogenic (more recent layers) PHCZs. eurekalert.org
Lake Michigan 15 Novel PHCZs (polybrominated and mixed halogenated)First discovery of seven mixed halogenated carbazoles in the environment. Abundance peaked at depths of 12-16 cm. nih.gov
Lake Michigan 1,3,6,8-Tetrabromocarbazole (B142638)Identified in sediment cores, with concentrations peaking around 1920-1935. nih.gov
Ontario, Canada (Great Lakes Region) 1,8-Dibromo-3,6-dichloro-9H-carbazole (BCCZ)Found in stream sediments, contributing significantly (average 37%) to total organic chemical contamination compared to legacy POPs. researchgate.net

Halogenated carbazoles are increasingly recognized as contaminants of emerging environmental concern (CEECs). eurekalert.orgresearchgate.net This classification is due to their environmental persistence, potential for bioaccumulation, and toxicological properties. acs.orgontosight.ai The strong chemical structure of compounds like 1,3,6,8-tetrachlorocarbazole makes them resistant to degradation. ontosight.ai Studies on related polyhalogenated carbazoles have confirmed their detection in multiple environmental media at high concentrations, raising concerns about health risks. nih.govresearchgate.net The persistence of these compounds and their transformation products in water treatment processes suggests a high possibility of human and environmental exposure. acs.org

The toxicological concern surrounding 9H-Carbazole, 1,3,6,8-tetrachloro- and other PHCZs stems from their structural similarity to well-known planar chlorinated aromatic compounds like dioxins and polychlorinated dibenzofurans (PCDFs). eurekalert.orgnih.gov This structural resemblance suggests they may exhibit similar dioxin-like toxicity, which often involves interaction with the aryl hydrocarbon receptor (AhR). nih.gov The planar, tricyclic ring system of the carbazole (B46965) molecule, combined with halogen substitutions, is a key feature driving this comparison. researchgate.netnih.gov

While some PHCZs in deep, older sediments may have natural origins, a significant portion found in more recent sediment layers is considered anthropogenic. uic.edueurekalert.org Research points to several potential industrial sources. A primary suspected origin is as unintended by-products during the synthesis of halogenated dyes. uic.educapes.gov.br For instance, literature suggests that 1,3,6,8-tetrabromocarbazole can form during the manufacturing of the dye 5,5′,7,7′-tetrabromoindigo, indicating a parallel pathway for the formation of 1,3,6,8-tetrachlorocarbazole from chlorinated precursors. capes.gov.br Other potential sources include the production of pharmaceuticals, semiconductors, and herbicides. uic.edu The presence of these compounds near current or former chlorine production facilities further supports their link to industrial activities. uic.edu

Bioremediation and Degradation Pathways

Investigating the natural breakdown of halogenated carbazoles is crucial for developing remediation strategies for contaminated sites.

Microbial degradation represents a promising avenue for the bioremediation of environments contaminated with PHCZs. Research has successfully isolated bacterial strains capable of breaking down these persistent compounds. A notable example is a strain of Achromobacter sp. (TB-1), isolated from contaminated soil, which demonstrated the ability to degrade 1,3,6,8-tetrabromocarbazole. nih.gov This finding is significant as it suggests a potential pathway for the breakdown of the structurally similar 1,3,6,8-tetrachlorocarbazole.

The study on Achromobacter sp. TB-1 showed an 80% degradation rate of 1 mg/L of 1,3,6,8-tetrabromocarbazole within seven days under specific laboratory conditions. nih.gov The degradation proceeded through a stepwise removal of halogen atoms, with intermediate products identified as tribromocarbazole, dibromocarbazole, and bromocarbazole. nih.gov This sequential dehalogenation pathway indicates that microbes can attack the highly halogenated molecule. Other studies have also identified Achromobacter sp. strains as effective degraders of carbazole, the parent compound, further highlighting the genus's potential role in bioremediation. nih.govnih.gov

The table below details the findings on the microbial degradation of a related halogenated carbazole.

MicroorganismSubstrateDegradation RateIntermediate MetabolitesReference(s)
Achromobacter sp. TB-1 1,3,6,8-Tetrabromocarbazole (1 mg/L)80% in 7 days (at 30°C, pH 7.0)Tribromocarbazole, Dibromocarbazole, Bromocarbazole nih.gov

This research into microbial degradation provides a foundation for developing bioremediation technologies to address contamination by 1,3,6,8-tetrachlorocarbazole and other persistent halogenated pollutants. nih.gov

Identification of Biodegradation Intermediates

The complete biodegradation of complex organic molecules like 1,3,6,8-tetrachloro-9H-carbazole typically proceeds through a series of intermediate compounds. While specific studies on the biodegradation of 1,3,6,8-tetrachlorocarbazole are limited, research on structurally analogous compounds, particularly 1,3,6,8-tetrabromocarbazole, provides significant insights into the likely metabolic pathways. The primary mechanism expected to initiate the breakdown of these polyhalogenated carbazoles is a stepwise dehalogenation process.

Research on the biodegradation of 1,3,6,8-tetrabromocarbazole by bacterial strains such as Achromobacter sp. has shown a sequential removal of bromine atoms. nih.govnih.gov This process leads to the formation of several key intermediates, which are detailed in the table below. Given the chemical similarities between bromine and chlorine substituents on the carbazole ring, a parallel degradation pathway is anticipated for 1,3,6,8-tetrachlorocarbazole.

Table 1: Identified Biodegradation Intermediates of 1,3,6,8-Tetrabromocarbazole

Intermediate Compound Description
Tribromocarbazole The initial product formed by the removal of a single bromine atom from the parent compound.
Dibromocarbazole Formed through the subsequent removal of a second bromine atom.
Bromocarbazole Results from the loss of a third bromine atom, leaving a singly halogenated carbazole ring.

Following the initial dehalogenation steps, further degradation of the carbazole structure is expected to occur through pathways established for the parent compound, carbazole. These pathways include:

Angular Dioxygenation: This process involves the enzymatic insertion of two oxygen atoms at the C1 and C9a positions, leading to the cleavage of the heterocyclic ring. nih.gov The resulting product is typically an aminobiphenyl derivative. nih.gov

Lateral Dioxygenation: In this pathway, dioxygenase enzymes attack the C3 and C4 positions of the carbazole ring, initiating its breakdown. nih.gov

Hydroxylation: The formation of hydroxylated carbazole derivatives is another common metabolic step. nih.gov These hydroxylated intermediates are often more susceptible to ring cleavage.

In the context of chlorinated carbazoles, studies on 3,6-dichlorocarbazole have identified 3-chlorocarbazole (B1214643) as a dehalogenation intermediate. nih.gov This further supports the hypothesis of a stepwise dehalogenation mechanism for more highly chlorinated congeners like 1,3,6,8-tetrachlorocarbazole. Additionally, research has suggested the possibility of the formation of higher molecular weight intermediates through processes such as methylation or the addition of methoxy (B1213986) groups, although these pathways are less well-understood. nih.gov

Strategies for Environmental Cleanup and Mitigation

The environmental persistence and potential toxicity of polyhalogenated carbazoles, including 1,3,6,8-tetrachloro-9H-carbazole, necessitate the development of effective remediation strategies. Research into the cleanup of environments contaminated with these compounds has focused on both biological and chemical methods.

Bioremediation

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. For chlorinated carbazoles, two primary bioremediation approaches are considered:

Bioaugmentation: This strategy involves the introduction of specific microbial strains with known degradative capabilities into the contaminated site. Studies have successfully isolated bacteria, such as Achromobacter sp., that can degrade halogenated carbazoles. nih.govnih.gov The application of such strains to contaminated soil or water could enhance the natural attenuation of 1,3,6,8-tetrachlorocarbazole. The success of bioaugmentation relies on the ability of the introduced microorganisms to survive and thrive in the specific environmental conditions of the contaminated site. nih.gov

Biostimulation: This approach focuses on stimulating the growth and activity of indigenous microbial populations capable of degrading the target contaminant. This can be achieved by adding nutrients, electron acceptors, or other amendments to the soil or water. For instance, the addition of compost enriched with bacteria has been used to remediate soil contaminated with other organic pollutants. acgov.org

Chemical Remediation

Chemical remediation methods offer an alternative or complementary approach to bioremediation, particularly for sites with high contaminant concentrations or where environmental conditions are not conducive to microbial activity.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl radicals, that can non-selectively oxidize a wide range of organic compounds. These processes can be effective in breaking down the stable structure of chlorinated carbazoles. acgov.org

Combined Chemical-Microbial Reduction: This innovative approach combines a chemical reduction step to decrease the toxicity of the contaminant with subsequent microbial degradation. For example, the use of a chemical reductant could partially dehalogenate 1,3,6,8-tetrachlorocarbazole, making the resulting intermediates more amenable to microbial attack. This strategy has shown promise for the remediation of other persistent halogenated pollutants. researchgate.net

The selection of the most appropriate remediation strategy will depend on a variety of factors, including the concentration and extent of contamination, the specific characteristics of the contaminated site (e.g., soil type, hydrogeology), and the cost-effectiveness of the available technologies.

Q & A

Basic Research Question

  • Toxicity : Polychlorinated carbazoles may exhibit dioxin-like toxicity; use fume hoods and personal protective equipment (PPE) .
  • Waste disposal : Follow hazardous waste protocols for halogenated aromatics.
  • Stability : Store under inert gas to prevent decomposition; monitor for HCl release during degradation .

How does the crystallographic packing of 1,3,6,8-tetrachloro-9H-carbazole influence its solid-state properties?

Advanced Research Question
X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding, π-stacking) that affect:

  • Thermal stability : Differential scanning calorimetry (DSC) correlates packing density with melting points.
  • Charge transport : Tight π-stacking enhances conductivity, as seen in tetrabromo derivatives .

What analytical techniques differentiate 1,3,6,8-tetrachloro-9H-carbazole from its tetrabromo or tetranitro analogs?

Basic Research Question

  • Raman spectroscopy : Distinct vibrational modes for Cl (250–450 cm⁻¹) vs. Br (150–300 cm⁻¹) or NO₂ (1350 cm⁻¹) .
  • X-ray photoelectron spectroscopy (XPS) : Resolves binding energies of Cl 2p (~200 eV) vs. Br 3d (~70 eV).
  • Elemental analysis : Quantify halogen/nitrogen content.

What role does 1,3,6,8-tetrachloro-9H-carbazole play in designing covalent organic frameworks (COFs) or organic semiconductors?

Advanced Research Question
Chlorinated carbazoles serve as:

  • Building blocks : Enhance COF rigidity and porosity via halogen-bond-directed assembly .
  • Electron-deficient moieties : Improve n-type semiconductor performance in organic field-effect transistors (OFETs) .
  • Host matrices : Stabilize charge carriers in organic light-emitting diodes (OLEDs) via hole-blocking effects.

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